molecular formula C6H14O3 B8345680 3-Methoxypentane-1,5-diol

3-Methoxypentane-1,5-diol

Cat. No. B8345680
M. Wt: 134.17 g/mol
InChI Key: VHFVMYBTUDFQNW-UHFFFAOYSA-N
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Patent
US08633212B2

Procedure details

To a stirred suspension of LAH (1.77 g, 46.6 mmol) in THF (40 mL) under N2 was cooled to 0° C. and was added dimethyl 3-methoxypentanedioate (3.7 g, 19.5 mmol). The mixture was stirred overnight. Aqueous NaOH (1 N, 12 mL) was added at 0° C. The mixture was filtered and the cake was washed with EtOAc 3 times. The filtrate was dried and concentrated to give 3-methoxypentane-1,5-diol (1 g, 38%). 1H-NMR (CDCl3): 1.75 (m, 4H), 2.62 (s, 2H), 3.37 (m, 3H), 3.6 (m, 2H), 3.7 (m, 4H).
Name
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
dimethyl 3-methoxypentanedioate
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][O:8][CH:9]([CH2:15][C:16](OC)=[O:17])[CH2:10][C:11](OC)=[O:12].[OH-].[Na+]>C1COCC1>[CH3:7][O:8][CH:9]([CH2:15][CH2:16][OH:17])[CH2:10][CH2:11][OH:12] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
1.77 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
dimethyl 3-methoxypentanedioate
Quantity
3.7 g
Type
reactant
Smiles
COC(CC(=O)OC)CC(=O)OC
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the cake was washed with EtOAc 3 times
CUSTOM
Type
CUSTOM
Details
The filtrate was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(CCO)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.